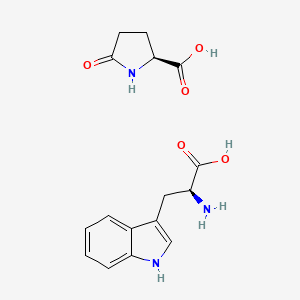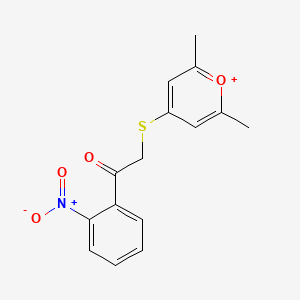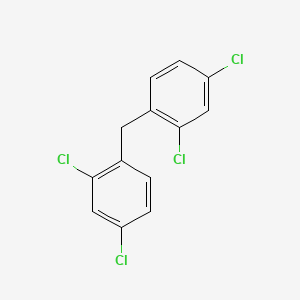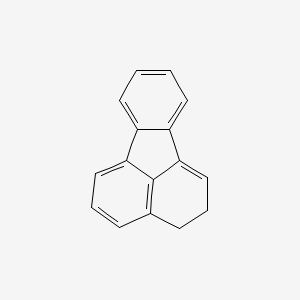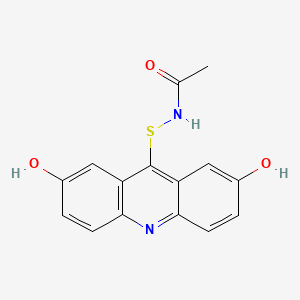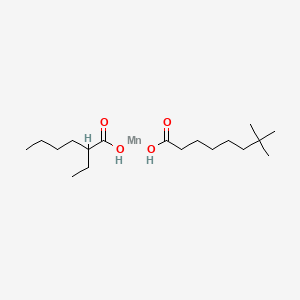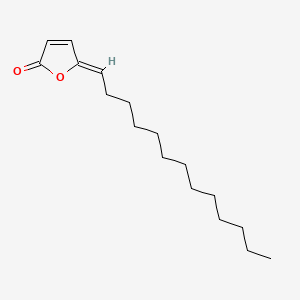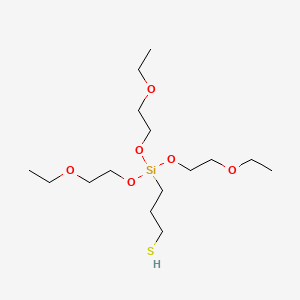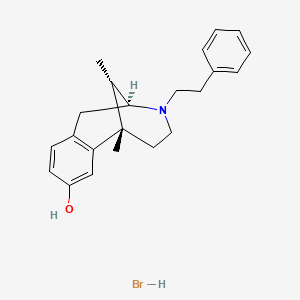
(+)-Phenazocine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Phenazocine hydrobromide is a synthetic opioid analgesic that belongs to the benzomorphan class of compounds. It is known for its potent analgesic properties and is used in the management of moderate to severe pain. The compound is a hydrobromide salt form of phenazocine, which enhances its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Phenazocine hydrobromide involves several steps, starting from the appropriate benzomorphan precursor. The key steps include:
Formation of the Benzomorphan Core: This is typically achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the Phenyl Group: This step involves the addition of a phenyl group to the benzomorphan core, often through a Friedel-Crafts alkylation reaction.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base form of phenazocine to its hydrobromide salt by reacting it with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of Reaction Conditions: Industrial processes often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical use.
Chemical Reactions Analysis
(+)-Phenazocine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products Formed
Oxidized Derivatives: Products formed from oxidation reactions.
Reduced Derivatives: Products formed from reduction reactions.
Substituted Derivatives: Products formed from substitution reactions.
Scientific Research Applications
(+)-Phenazocine hydrobromide has several scientific research applications, including:
Chemistry: Used as a model compound in the study of opioid receptor interactions and structure-activity relationships.
Biology: Employed in research on pain mechanisms and the development of new analgesics.
Medicine: Investigated for its potential use in pain management and as a reference compound in pharmacological studies.
Industry: Utilized in the development of new synthetic routes and production methods for opioid analgesics.
Mechanism of Action
(+)-Phenazocine hydrobromide exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, where it acts as an agonist. This binding leads to the inhibition of neurotransmitter release, resulting in analgesia. The compound also interacts with kappa and delta opioid receptors, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
(+)-Phenazocine hydrobromide can be compared with other similar compounds such as:
Morphine: Another potent opioid analgesic with a different chemical structure but similar analgesic effects.
Methadone: A synthetic opioid with a longer duration of action compared to phenazocine.
Buprenorphine: A partial agonist at mu-opioid receptors with a ceiling effect on respiratory depression.
Uniqueness
This compound is unique due to its specific chemical structure, which provides a distinct pharmacological profile. Its interaction with multiple opioid receptors and its potent analgesic properties make it a valuable compound in pain management research.
Properties
CAS No. |
70878-79-4 |
|---|---|
Molecular Formula |
C22H28BrNO |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(1S,9S,13S)-1,13-dimethyl-10-(2-phenylethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C22H27NO.BrH/c1-16-21-14-18-8-9-19(24)15-20(18)22(16,2)11-13-23(21)12-10-17-6-4-3-5-7-17;/h3-9,15-16,21,24H,10-14H2,1-2H3;1H/t16-,21+,22+;/m1./s1 |
InChI Key |
MNMGNPZLUMHSKK-UTUAMNFXSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC3=C([C@]1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CCC4=CC=CC=C4)C)C=C(C=C3)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




